molecular formula C12H10O4 B196283 [1,1'-Biphenyl]-2,2',5,5'-tetrol CAS No. 4371-32-8

[1,1'-Biphenyl]-2,2',5,5'-tetrol

Cat. No. B196283
CAS RN: 4371-32-8
M. Wt: 218.2 g/mol
InChI Key: PFHTYDZPRYLZHX-UHFFFAOYSA-N
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Description

Biphenyl, also known as diphenyl or phenylbenzene, is an organic compound with the formula (C6H5)2 . It forms colorless crystals and is an aromatic hydrocarbon . It’s used in the production of a host of other organic compounds such as emulsifiers, optical brighteners, crop protection products, and plastics .


Synthesis Analysis

Biphenyl is prepared in a two-step process from nitrobenzene. First, the nitrobenzene is converted to 1,2-diphenylhydrazine, usually using iron powder as the reducing agent. Treatment of this hydrazine with mineral acids induces a rearrangement reaction to 4,4’-benzidine .


Molecular Structure Analysis

The biphenyl molecule consists of two connected phenyl rings . The 3D structure of biphenyl can be viewed using Java or Javascript .


Chemical Reactions Analysis

Biphenyl is slightly less reactive chemically than benzene . It is notable as a starting material for the production of polychlorinated biphenyls (PCBs), which were once widely used as dielectric fluids and heat transfer agents .


Physical And Chemical Properties Analysis

Biphenyl is a solid at room temperature, with a melting point of 69.2 °C . It is insoluble in water, but soluble in typical organic solvents .

Scientific Research Applications

Synthesis and Crystal Structures

  • Derivatives of [1,1'-Biphenyl]-2,2',5,5'-tetrol have been synthesized, with iodination and hydrophilic residue introduction for potential applications as X-ray contrast media. X-ray crystallography has been used to investigate the structural aspects of these derivatives (Anelli et al., 2001).

Effects on Cell Membranes

  • Studies have investigated the effects of biphenyl and its derivatives on the cytoplasmic membranes of Ralstonia eutropha H850, revealing insights into the fluidizing effects of these compounds on cell membranes (Kim, Lee, & Trevors, 2001).

Inclusion Complex Formation

  • Research on inclusion complexes involving [1,1'-Biphenyl]-2,2',5,5'-tetrol has shown selective complex formation with pyridine and methylpyridine. This research provides insights into the host-guest chemistry of this compound (Barton, Caira, Hosten, & Mccleland, 2013).

Electrochemical Response

  • Studies on the electrochemical response of biphenyl derivatives have provided valuable information on their electronic properties and potential applications in electronic materials (Low et al., 2004).

Organic Synthesis and Pharmaceuticals

  • Biphenyl derivatives, including [1,1'-Biphenyl]-2,2',5,5'-tetrol, have been explored for their potential in synthesizing novel pharmaceutical compounds and for applications in the field of organic synthesis (Kwong et al., 2017).

Materials Science Applications

  • In the field of materials science, these compounds have been used in the synthesis of metal-organic frameworks, offering potential applications in catalysis and molecular electronics (Deng et al., 2020).

Photocatalytic Oxidation

  • Research has also focused on the photocatalytic oxidation of biphenyl derivatives, highlighting their potential environmental applications in degrading pollutants like polychlorinated biphenyls (Wong, Tao, Dawson, & Wong, 2004).

Safety And Hazards

Biphenyl is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

2-(2,5-dihydroxyphenyl)benzene-1,4-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10O4/c13-7-1-3-11(15)9(5-7)10-6-8(14)2-4-12(10)16/h1-6,13-16H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFHTYDZPRYLZHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1O)C2=C(C=CC(=C2)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60631596
Record name [1,1'-Biphenyl]-2,2',5,5'-tetrol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60631596
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[1,1'-Biphenyl]-2,2',5,5'-tetrol

CAS RN

4371-32-8
Record name [1,1′-Biphenyl]-2,2′,5,5′-tetrol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4371-32-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [1,1'-Biphenyl]-2,2',5,5'-tetrol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60631596
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
W Schlemmer, P Nothdurft, A Petzold, G Riess… - 2020 - research-explorer.ista.ac.at
CCDC 1991959: Experimental Crystal Structure Determination Toggle navigation Home English Deutsch Login Click a name to choose. Click to show more. CCDC 1991959: …
Number of citations: 0 research-explorer.ista.ac.at

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